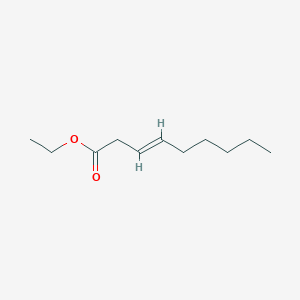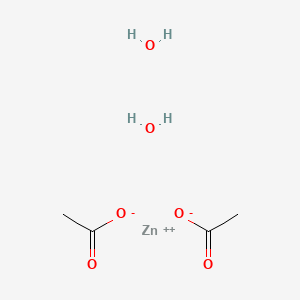
3-(N-morpholino)propanesulfonate
説明
3-(N-morpholino)propanesulfonate is a MOPS. It is a conjugate base of a 3-(N-morpholino)propanesulfonic acid and a 3-(N-morpholiniumyl)propanesulfonate.
科学的研究の応用
Electrochemical Studies and Speciation
MOPS has been explored in electrochemical studies, particularly in investigating the behavior of metal ions like cadmium and lead. Research demonstrated that MOPS, along with other aminosulfonic acid pH buffers, does not complex these metals significantly, thereby not altering the reversibility of the electrochemical processes to a substantial extent. This makes MOPS a suitable pH buffer for determining metals like cadmium and lead through differential pulse anodic stripping voltammetry (DPASV) and differential pulse polarography (DPP) (Soares et al., 1999). Additionally, the effect of MOPS on the redox processes of copper or zinc ions was also studied, indicating that MOPS did not complex with these metals, though it modified the reversibility of copper electrochemical responses under certain conditions (Soares et al., 1999).
Buffering in Hydroorganic Media
MOPS's properties as a buffer have been investigated in various hydroorganic media. Apparent second-stage dissociation constants of MOPS were determined in different solvent media, such as methanol, ethanol, and acetonitrile, highlighting its effectiveness as a buffer across different environments (Azab et al., 1998).
Nanoparticle Research
In the field of nanotechnology, MOPS has been utilized in the synthesis and stabilization of gold nanostars (AuNS). It was used as a morpholine-based Good’s buffer, contributing to the stabilization and post-synthetic separation of AuNS. The research demonstrated that resuspension of AuNS in ultrapure water improved the shape stability of the particles over an extended period, showcasing MOPS's role in nanoparticle stability and separation (Chandra et al., 2017).
Biochemical Studies
MOPS was investigated for its influence on the production and chemical composition of alginate by Azotobacter vinelandii. The study particularly focused on how MOPS affected the acetylation degree of alginate and its rheological behavior, indicating MOPS’s potential utility in microbial and biochemical research (Peña et al., 2006).
Interaction with Metal Ions
Complex formation and interaction of MOPS with metal ions have been a subject of study. For instance, the interaction of divalent metal ions with MOPS was investigated, providing insights into the complex formation between MOPS and ions like nickel and zinc. Such studies are crucial for understanding the buffering capacity and the potential use of MOPS in various chemical and biological systems (Poulson & Drever, 1996).
特性
IUPAC Name |
3-morpholin-4-ylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFYONBTKHTER-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO4S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-morpholino)propanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)

![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)
![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)
![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)
![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226317.png)

![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)


![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)
